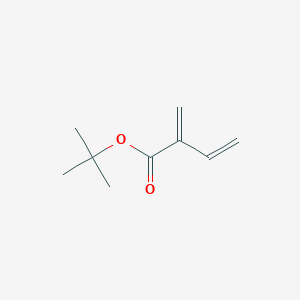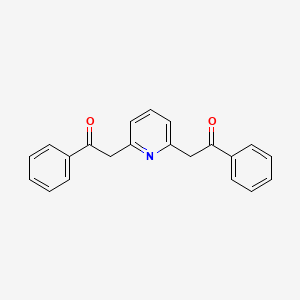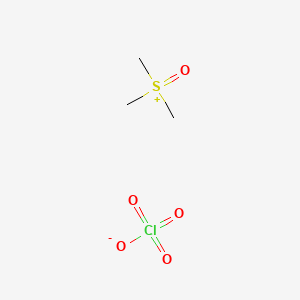![molecular formula C14H27NO4S B14665753 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid CAS No. 37875-12-0](/img/structure/B14665753.png)
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid is a complex organic compound that features a bicyclic structure. The compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety attached to a cyclohexane ring, which is further functionalized with an amine group. The addition of sulfuric acid forms a salt, enhancing its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Attachment to Cyclohexane: The bicyclo[2.2.1]heptane is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic or cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine exerts its effects involves binding to specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially inhibiting or activating specific pathways . The amine group can form hydrogen bonds, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and properties.
Uniqueness
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid stands out due to its combination of a bicyclic structure with a functionalized cyclohexane ring. This unique arrangement allows for specific interactions and applications that are not possible with simpler bicyclic compounds .
Properties
CAS No. |
37875-12-0 |
|---|---|
Molecular Formula |
C14H27NO4S |
Molecular Weight |
305.44 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C14H25N.H2O4S/c15-14-5-2-10(3-6-14)7-13-9-11-1-4-12(13)8-11;1-5(2,3)4/h10-14H,1-9,15H2;(H2,1,2,3,4) |
InChI Key |
FVSJZOWFULHNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CC3CCC2C3)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)







![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)


